Cas no 2229469-85-4 (1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine)

This compound is a piperazine derivative substituted at the 1-position with an ethyl chain linked to a pyridine ring bearing a trifluoromethyl group at position 3. Its structure combines elements potentially valuable in medicinal chemistry: the piperazine moiety offers nitrogen atoms for potential hydrogen bonding and diverse pharmacokinetic profiles; the pyridine ring provides an aromatic system; and the 2-substituted piperazine facilitates further substitution or interaction. The introduction of the electron-withdrawing trifluoromethyl group onto the pyridine system can significantly influence electronic properties and lipophilicity compared to unsubstituted analogues, potentially impacting binding affinity or metabolic stability in target applications where such scaffolds are commonly utilized.
1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine structure
2229469-85-4 structure
Product name:1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine
CAS No:2229469-85-4
MF:C12H16F3N3
MW:259.270752906799
CID:6174127
PubChem ID:165692483

1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine
    • 2229469-85-4
    • 1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
    • EN300-1942869
    • Inchi: 1S/C12H16F3N3/c13-12(14,15)10-2-1-4-17-11(10)3-7-18-8-5-16-6-9-18/h1-2,4,16H,3,5-9H2
    • InChI Key: QQUBWPQMONXZKJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN=C1CCN1CCNCC1)(F)F

Computed Properties

  • Exact Mass: 259.12963201g/mol
  • Monoisotopic Mass: 259.12963201g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 28.2Ų

1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1942869-0.05g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
0.05g
$972.0 2023-09-17
Enamine
EN300-1942869-0.25g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
0.25g
$1065.0 2023-09-17
Enamine
EN300-1942869-10g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
10g
$4974.0 2023-09-17
Enamine
EN300-1942869-5g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
5g
$3355.0 2023-09-17
Enamine
EN300-1942869-0.1g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
0.1g
$1019.0 2023-09-17
Enamine
EN300-1942869-0.5g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
0.5g
$1111.0 2023-09-17
Enamine
EN300-1942869-1.0g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
1g
$1157.0 2023-06-01
Enamine
EN300-1942869-5.0g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
5g
$3355.0 2023-06-01
Enamine
EN300-1942869-2.5g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
2.5g
$2268.0 2023-09-17
Enamine
EN300-1942869-10.0g
1-{2-[3-(trifluoromethyl)pyridin-2-yl]ethyl}piperazine
2229469-85-4
10g
$4974.0 2023-06-01

Additional information on 1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine

Comprehensive Overview of 1-{2-3-(Trifluoromethyl)pyridin-2-yl}ethylpiperazine (CAS No. 2229469-85-4)

The compound 1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine (CAS No. 2229469-85-4) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethylpyridine moiety and the piperazine ring, make it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and metabolic diseases.

One of the most searched questions related to this compound is: "What are the synthetic routes for 1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine?" The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation, to attach the piperazine group to the trifluoromethylpyridine backbone. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for improving membrane permeability in drug candidates.

In recent years, the demand for fluorinated compounds like CAS No. 2229469-85-4 has surged due to their stability and bioactivity. This aligns with the growing trend of fluorine chemistry in medicinal chemistry, a hot topic in 2024. The compound's potential role in developing next-generation kinase inhibitors or GPCR modulators is also a frequent discussion point in scientific forums. Users often inquire about its solubility, stability under physiological conditions, and compatibility with common reagents.

Another key aspect of 1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine is its relevance in preclinical studies. Researchers highlight its utility as a building block for high-throughput screening libraries, especially in fragment-based drug design. The compound's molecular weight and hydrogen bond acceptors/donors make it compliant with Lipinski's Rule of Five, a critical factor for oral drug candidates. This explains why queries like "Is CAS 2229469-85-4 drug-like?" are common in academic and industrial search engines.

From a commercial perspective, suppliers often list this compound under categories such as pharmaceutical intermediates or custom synthesis reagents. Its patent status and supply chain transparency are additional hotspots for buyers. Analytical data, including HPLC purity, NMR spectra, and mass spectrometry results, are frequently requested to ensure quality compliance. The compound's storage conditions—typically 2-8°C under inert atmosphere—are also a recurring query among laboratory users.

Environmental and regulatory considerations are increasingly shaping discussions around CAS No. 2229469-85-4. While not classified as hazardous, its biodegradability and ecotoxicological profile are under scrutiny to align with green chemistry principles. This reflects the broader shift toward sustainable synthetic methodologies, a trend dominating scientific literature in 2024.

In summary, 1-{2-3-(trifluoromethyl)pyridin-2-ylethyl}piperazine represents a compelling case study in modern chemical research. Its dual functionality as a pharmacophore and a structural scaffold positions it at the intersection of innovation and practicality. As AI-driven drug discovery accelerates, compounds like this will likely see expanded applications, making them indispensable tools for researchers worldwide.

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